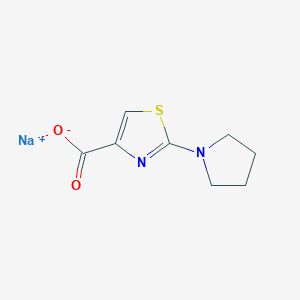
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate
説明
“Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” is a chemical compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazole ring is a versatile entity in actions and reactions .
Molecular Structure Analysis
The molecular structure of “Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” comprises a pyrrolidine ring and a thiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .科学的研究の応用
Synthesis and Antimicrobial Activity
- Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate and its derivatives have been studied for their synthesis and antimicrobial properties. For instance, Yahya Nural et al. (2018) synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, which demonstrated interesting antibacterial activity, particularly against A. baumannii and M. tuberculosis H37Rv strains (Yahya Nural et al., 2018).
Anticancer Activity
- Some derivatives have been investigated for their potential anticancer activities. For example, S. M. Gomha et al. (2015) prepared thiazole derivatives that showed promising activity against colon and liver carcinoma cell lines (S. M. Gomha et al., 2015).
Antimycobacterial Properties
- Studies by Yahya Nural (2018) also explored the antimycobacterial activity of polyfunctionalized derivatives, revealing effectiveness against the M. tuberculosis H37Rv strain (Yahya Nural, 2018).
Anticonvulsant Agents
- Research into anticonvulsant properties has been conducted, as seen in the work of H. Ghabbour et al. (2015), who synthesized new derivatives and evaluated them in seizure models, finding some compounds with significant anticonvulsant activity (H. Ghabbour et al., 2015).
Antibacterial and Antifungal Activities
- The compound and its derivatives have been assessed for both antibacterial and antifungal effects. L. Yurttaş et al. (2013) synthesized hydrazone-bridged derivatives exhibiting good activity against Staphylococcus aureus and Enterococcus faecalis (L. Yurttaş et al., 2013).
Synthesis of Novel Derivatives
- The compound has been used as a base for synthesizing novel derivatives with various biological properties. Jing Sun et al. (2015) developed a route for the generation of azomethine ylides, which led to the synthesis of functionalized spiro compounds (Jing Sun et al., 2015).
将来の方向性
The future directions for research on “Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate” could involve further exploration of its synthesis methods, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its safety and hazards should be thoroughly investigated. This information could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .
特性
IUPAC Name |
sodium;2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.Na/c11-7(12)6-5-13-8(9-6)10-3-1-2-4-10;/h5H,1-4H2,(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVPSISHVOHEII-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CS2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-pyrrolidin-1-yl-1,3-thiazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



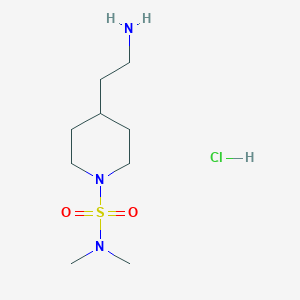
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride](/img/structure/B1402620.png)
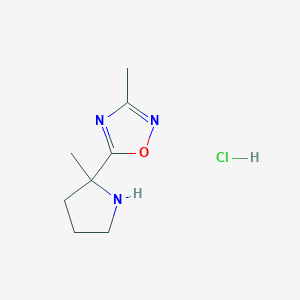
![2-(5-Methyl-[1,3,4]oxadiazol-2-yl)-piperidine dihydrochloride](/img/structure/B1402623.png)
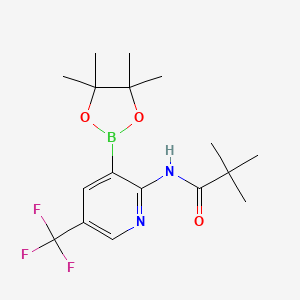
![2-Chloro-7-methylimidazo[1,5-b]pyridazine](/img/structure/B1402626.png)
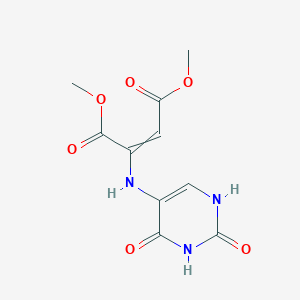
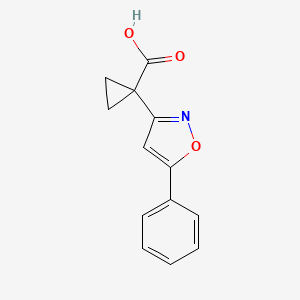
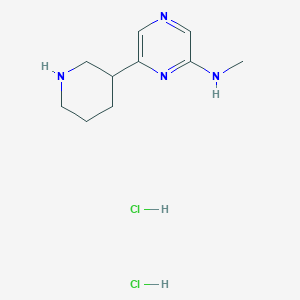
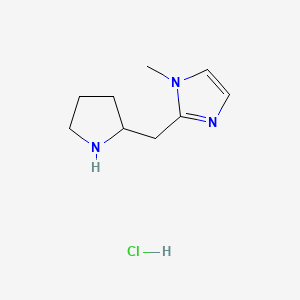
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
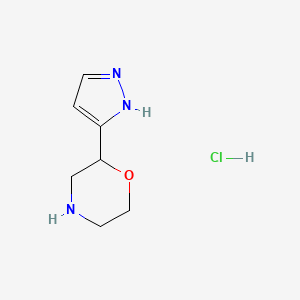
![2-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402636.png)
![2-(4-Methyl-4H-[1,2,4]triazol-3-yl)-piperidine dihydrochloride](/img/structure/B1402637.png)